(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and oxadiazole rings suggests that this compound would have a planar structure in these regions. The ethyl group and the amine group could introduce some degree of non-planarity, depending on their positions .
Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The pyrazole and oxadiazole rings are aromatic and would be expected to undergo reactions typical of aromatic compounds. The amine group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the amine group could make this compound a base, and the aromatic rings could contribute to its stability and possibly its solubility .
Scientific Research Applications
Synthesis Techniques
The synthesis of related compounds often involves condensation reactions, utilizing precursors like hydrazides and glycine via polyphosphoric acid or other condensing agents. This method yields high-purity compounds, which are then characterized using spectroscopic techniques such as UV-Vis, FTIR, DSC, NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).
Antimicrobial and Anticancer Applications
Compounds featuring the pyrazolyl and oxadiazolyl moieties have been evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives showed significant antimicrobial and higher anticancer activity compared to reference drugs in vitro, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fungicidal Activity
Some derivatives have been synthesized as potential fungicides, showing effectiveness against rice sheath blight, a significant disease affecting rice in China. These studies also explore structure-activity relationships, providing insights into optimizing fungicidal activity (Chen, Li, & Han, 2000).
Ambient-Temperature Synthesis
Advancements in synthesis techniques include the ambient-temperature synthesis of N-pyrazolyl imines, highlighting a more efficient and potentially environmentally friendly approach to producing these compounds (Becerra, Cobo, & Castillo, 2021).
Chemical Modification and Pharmacological Potential
Research on pyrazole and 1,2,4-triazole derivatives underscores their importance in medicine due to their chemical modifiability and significant pharmacological potential. These compounds' structural features can interact with various biological targets, offering a promising avenue for developing new therapeutic agents (Fedotov, Hotsulia, & Panasenko, 2022).
Future Directions
The future research directions for this compound could include investigating its synthesis, its physical and chemical properties, and its potential biological activity. Given the known activities of many pyrazole and oxadiazole derivatives, this compound could be of interest in medicinal chemistry .
properties
IUPAC Name |
[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-13-5-6(4-10-13)8-11-7(3-9)14-12-8/h4-5H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGJGMFHZLAMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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